

In vivo efficacy of AC1903 in animal models of kidney disease

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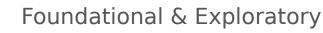
An In-Depth Technical Guide to the In Vivo Efficacy of **AC1903** in Animal Models of Kidney Disease

Introduction

AC1903 is a small-molecule inhibitor that demonstrates high specificity and selectivity for the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1][2] TRPC5, a Ca2+-permeable nonselective cation channel, is highly expressed in the kidney and has been implicated in the pathogenesis of progressive kidney diseases.[2] The therapeutic potential of AC1903 lies in its podocyte-protective properties, which have been demonstrated in various animal models of kidney disease.[2][3] This technical guide provides a comprehensive overview of the in vivo efficacy of AC1903, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its therapeutic effects.

Mechanism of Action: The Rac1-TRPC5 Signaling Pathway

In podocytes, the activation of the Angiotensin II type 1 receptor (AT1R) triggers a signaling cascade that leads to podocyte injury and loss. This pathway involves the activation of Rac1, a small GTPase, which in turn increases the production of reactive oxygen species (ROS) and promotes the activity of the TRPC5 channel.[1][4] The sustained activation of TRPC5 contributes to calcium influx, cytoskeletal remodeling, and ultimately, podocyte cell death.[4]

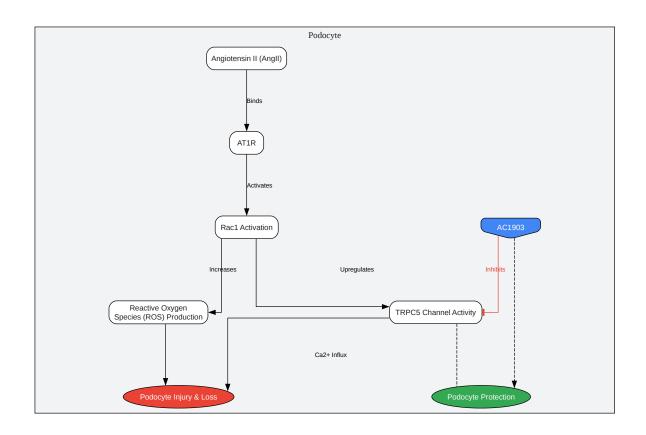


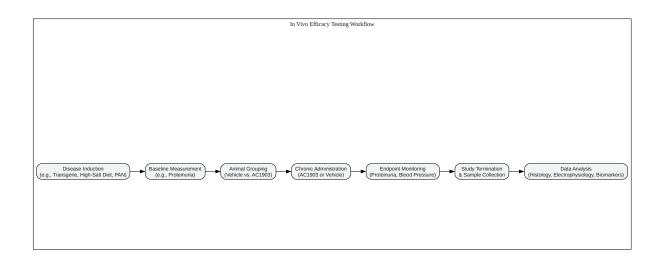




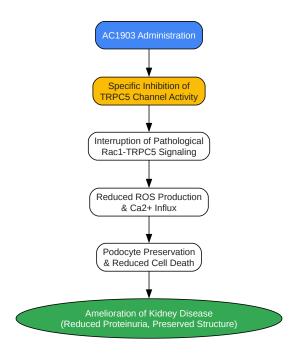
AC1903 acts by directly and specifically blocking the TRPC5 channel, thereby interrupting this pathological feed-forward loop, reducing ROS generation, and protecting podocytes from injury. [1][4]











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